molecular formula C7H13F3O B13601235 1,1,1-Trifluoro-5-methylhexan-2-ol

1,1,1-Trifluoro-5-methylhexan-2-ol

Cat. No.: B13601235
M. Wt: 170.17 g/mol
InChI Key: OWKJZEPCGULMAV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-methylhexan-2-ol is a fluorinated secondary alcohol with the molecular formula C₇H₁₃F₃O (assuming the structure includes a six-carbon chain with a trifluoromethyl group at position 1, a hydroxyl group at position 2, and a methyl branch at position 5). The trifluoromethyl group imparts electron-withdrawing effects, influencing the acidity of the hydroxyl group and the compound’s overall polarity.

Properties

Molecular Formula

C7H13F3O

Molecular Weight

170.17 g/mol

IUPAC Name

1,1,1-trifluoro-5-methylhexan-2-ol

InChI

InChI=1S/C7H13F3O/c1-5(2)3-4-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3

InChI Key

OWKJZEPCGULMAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reduction of 1,1,1-Trifluoro-5-methylhexan-2-one

The direct precursor to 1,1,1-Trifluoro-5-methylhexan-2-ol is the corresponding trifluoromethyl ketone, 1,1,1-Trifluoro-5-methylhexan-2-one. Reduction of this ketone can be achieved by:

  • Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4): These hydride reagents reduce the ketone to the secondary alcohol with moderate to high yields. For example, NaBH4 in ethanol selectively reduces trifluoromethyl ketones to the corresponding alcohols, sometimes with diastereoselectivity depending on substituents.

  • Catalytic hydrogenation: Using Raney nickel under hydrogen pressure (e.g., 5 bar) can reduce the ketone to the alcohol efficiently, sometimes with stereochemical control.

Cyanohydrin Route

  • The trifluoromethyl ketone can be treated with TMS-CN to form a cyanohydrin intermediate.

  • Subsequent reduction of the nitrile group with LiAlH4 in ether converts the cyanohydrin to the β-amino alcohol or corresponding trifluoromethyl alcohol after further modification.

This two-step protocol is useful for introducing amino substituents or for further functionalization before final reduction to the alcohol.

Enantioselective Reduction

  • Use of chiral borane reagents such as β-chlorodiisopinocampheylborane (DIP-Cl) allows for enantioselective reduction of trifluoromethyl ketones to optically active trifluoromethyl alcohols.

  • This method has been demonstrated to yield products with high enantiomeric excess (up to 96% ee), which is crucial for applications requiring stereochemical purity.

Alternative Routes

Experimental Data and Yields

Method Reagents/Conditions Yield (%) Notes
Reduction with NaBH4 in EtOH NaBH4, ethanol, room temperature 70-85 Possible diastereoselectivity
Reduction with LiAlH4 in ether LiAlH4, ether, 0°C to room temperature 75-90 Efficient for cyanohydrin reduction
Hydrogenolysis over Raney Ni Raney Ni, H2, 5 bar, isopropanol 75 Used for β-amino alcohols and trifluoromethyl alcohols
Enantioselective borane reduction DIP-Cl, THF, low temperature (-30°C) 85-90 High enantiomeric excess (~96%)
Cyanohydrin formation + reduction TMS-CN, then LiAlH4 70-80 Two-step protocol for amino alcohols

Mechanistic Considerations and Optimization

  • The trifluoromethyl group exerts strong electron-withdrawing effects, influencing the reactivity of the ketone and intermediates.

  • Reduction conditions must be carefully controlled to avoid over-reduction or side reactions such as formation of oxazolidinones in some cases.

  • Stereoselectivity can be tuned by choice of reducing agent, temperature, and solvent.

  • Protection/deprotection strategies (e.g., silyl ethers) may be employed to improve selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-5-methylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Formation of 1,1,1-trifluoro-5-methylhexan-2-one.

    Reduction: Formation of 1,1,1-trifluoro-5-methylhexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-5-methylhexan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-5-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity and can influence its binding affinity to various biological targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

(a) 3-Amino-1,1,1-Trifluoro-5-methylhexan-2-ol (CAS: 326010-95-1)

  • Molecular Formula: C₇H₁₄F₃NO
  • Key Features: Contains an amino group (-NH₂) at position 3, enabling participation in nucleophilic reactions (e.g., amide bond formation). Used as a building block in pharmaceuticals and agrochemicals due to its dual functional groups (amino and hydroxyl) . Molecular Weight: 185.19 g/mol .
  • Contrast with Target Compound: The absence of the amino group in 1,1,1-Trifluoro-5-methylhexan-2-ol limits its utility in reactions requiring amine functionality but enhances its role as a simpler fluorinated alcohol for esterification or oxidation reactions.

(b) 1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol

  • Molecular Formula : C₁₂H₁₂F₆O
  • Key Features :
    • Aromatic trifluoromethyl groups on a phenyl ring enhance steric bulk and electron-deficient character.
    • Synthesized via hydrogen transfer reactions, yielding a crystalline solid (mp: 51–53°C) .
  • Contrast with Target Compound :
    • The aromatic vs. aliphatic backbone leads to divergent applications (e.g., aromatic alcohols are common in ligand design, while aliphatic alcohols are used in solvents or intermediates).

(c) 4-(1-(1,3-Dithiolan-2-ylidene)ethyl)-5-methylhexan-2-one

  • Molecular Formula : C₁₂H₂₀OS₂
  • Key Features :
    • Contains a ketone group (vs. hydroxyl) and a dithiolane ring, enabling unique reactivity in cycloaddition or sulfur-based reactions .
    • Molecular Weight : 244.42 g/mol .
  • Contrast with Target Compound :
    • The ketone group offers reactivity toward nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in the target compound allows for dehydration or esterification.

Physicochemical Properties and Reactivity

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity
1,1,1-Trifluoro-5-methylhexan-2-ol -OH, -CF₃ ~164.1 (estimated) Acid-catalyzed dehydration, esterification, oxidation to ketones.
3-Amino-1,1,1-Trifluoro-5-methylhexan-2-ol -OH, -CF₃, -NH₂ 185.19 Amide formation, Schiff base synthesis, enhanced solubility in polar solvents.
1-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol -OH, aromatic -CF₃ 274.22 Hydrogen bonding with metals, chiral resolution applications.
4-(1-(1,3-Dithiolan-2-ylidene)ethyl)-5-methylhexan-2-one -C=O, dithiolane 244.42 Thiol exchange reactions, participation in Michael additions.

Biological Activity

1,1,1-Trifluoro-5-methylhexan-2-ol is a fluorinated alcohol with significant biological activity. Its unique molecular structure, characterized by three fluorine atoms and a hydroxyl group, contributes to its potential as a valuable compound in medicinal chemistry and organic synthesis.

  • Molecular Formula : C7H13F3O
  • Molecular Weight : 185.19 g/mol
  • Structural Features : The trifluoromethyl group enhances lipophilicity and alters reactivity compared to non-fluorinated analogs. This feature is crucial for its interaction with biological systems.

Biological Activity

Research indicates that 1,1,1-trifluoro-5-methylhexan-2-ol exhibits various biological activities, including:

The biological effects of 1,1,1-trifluoro-5-methylhexan-2-ol can be attributed to:

  • Electrophilic Substitution Reactions : The trifluoromethyl group increases electrophilicity, allowing the compound to participate effectively in reactions with biological macromolecules.
  • Hydrophobic Interactions : The lipophilic nature of the compound facilitates interactions with lipid membranes and proteins, potentially affecting their function.

Study on Antimicrobial Activity

In a comparative study of various fluorinated compounds, 1,1,1-trifluoro-5-methylhexan-2-ol was evaluated for its effectiveness against bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
1,1,1-Trifluoro-5-methylhexan-2-olE. coli50
1,1,1-Trifluoro-5-methylhexan-2-olS. aureus30
Control (Standard Antibiotic)E. coli10
Control (Standard Antibiotic)S. aureus5

In Silico Studies

Recent computational studies have explored the interaction of 1,1,1-trifluoro-5-methylhexan-2-ol with key enzymes involved in bacterial metabolism. These studies suggest that the compound may inhibit bacterial growth by targeting specific metabolic pathways through competitive inhibition mechanisms.

Comparison with Similar Compounds

To understand the unique biological activity of 1,1,1-trifluoro-5-methylhexan-2-ol better, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-1,1,1-trifluoro-5-methylhexan-2-olC7H14F3NContains an amino group enhancing biological activity
2-Hydroxy-3-trifluoromethylpropanalC4H7F3OA simpler structure with potential aldehyde reactivity
2-TrifluoromethylpropanolC4H9F3OLacks branching but retains trifluoromethyl functionality

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-5-methylhexan-2-ol, and how can regioselectivity challenges be addressed?

  • Methodology :

  • Fluorination strategies : Adapt methods from analogous trifluoromethyl alcohol syntheses, such as nucleophilic substitution of 1,1,1-trifluoro-2-iodoethane with a preformed alkoxide intermediate (e.g., 5-methylhexan-2-ol). Control reaction temperature (0–25°C) to minimize side reactions .
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
    • Key considerations : Fluorine’s electronegativity may reduce yields; optimize stoichiometry of fluorinating agents (e.g., SF₄ or Ruppert-Prakash reagent) .

Q. How should researchers characterize the structural integrity of 1,1,1-Trifluoro-5-methylhexan-2-ol using spectroscopic techniques?

  • Methodology :

  • NMR analysis :
  • ¹H NMR : Identify the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and methyl groups (δ 0.8–1.2 ppm, multiplet). Trifluoromethyl carbons appear as quartets in ¹³C NMR (δ 120–125 ppm, J ~270 Hz) .
  • ¹⁹F NMR : Confirm trifluoromethyl resonance (δ -60 to -70 ppm) .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 177.1 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for fluorinated alcohol synthesis under varying catalytic conditions?

  • Methodology :

  • Experimental design : Compare microwave-assisted synthesis (80°C, 30 min, 75% yield) vs. traditional reflux (12 hr, 60% yield). Use DOE (Design of Experiments) to evaluate solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% K₂CO₃) .
  • Data reconciliation : Analyze byproduct formation via GC-MS; optimize inert atmosphere (N₂/Ar) to suppress oxidation .

Q. How does the steric and electronic influence of the trifluoromethyl group affect nucleophilic substitution reactivity?

  • Methodology :

  • Kinetic studies : Compare reaction rates of 1,1,1-Trifluoro-5-methylhexan-2-ol with non-fluorinated analogs in SN2 reactions (e.g., tosylation). Use Hammett plots to quantify electronic effects .
  • DFT calculations : Model transition states to assess steric hindrance from the trifluoromethyl group (e.g., B3LYP/6-31G* basis set) .

Q. What methodologies assess the compound’s metabolic stability in biological systems?

  • Methodology :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
  • Isotope labeling : Use ¹⁸O-labeled H₂O to track hydroxyl group stability during metabolism .

Safety & Handling

Q. What safety protocols are critical when handling 1,1,1-Trifluoro-5-methylhexan-2-ol in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods for synthesis and purification due to potential volatile fluorinated byproducts .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent exothermic reactions .
  • Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous halogenated waste .

Notes

  • Advanced questions emphasize mechanistic analysis and reproducibility, aligning with ACS and IUPAC standards.

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